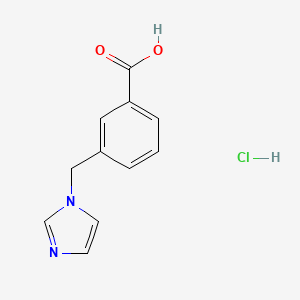

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Vue d'ensemble

Description

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a chemical compound with the molecular formula C11H10N2O2•HCl and a molecular weight of 238.67 g/mol . It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an imidazole ring at the 3-position. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with imidazole under specific conditions. One common method includes the use of a benzoic acid derivative, such as 3-bromomethylbenzoic acid, which reacts with imidazole in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of 3-Imidazol-1-ylmethyl-benzoic acid. The hydrochloride salt is then obtained by treating the product with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups. Substitution reactions on the benzoic acid moiety can yield various substituted benzoic acids .

Applications De Recherche Scientifique

Scientific Research Applications

1. Coordination Chemistry

- The compound serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is crucial for applications in catalysis and material science. Its ability to coordinate through nitrogen and oxygen atoms enhances its utility in forming stable complexes with transition metals.

2. Biological Activity

- Studies have indicated that 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride exhibits promising biological activities, including antimicrobial and antifungal properties. Research has focused on its potential therapeutic effects against various diseases, making it a candidate for drug development.

3. Medicinal Chemistry

- The compound is investigated for its role in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its structural components suggest potential roles in inhibiting enzyme activity or modulating cellular signaling pathways.

4. Material Science

- Emerging research highlights the use of imidazoles, including this compound, in developing functional materials such as dyes for solar cells and optical applications. Its unique chemical structure allows for innovative applications in material design.

Case Studies

Mécanisme D'action

The mechanism of action of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and proteins, modulating their activities. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting the enzyme’s function. The benzoic acid moiety can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity .

Comparaison Avec Des Composés Similaires

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride can be compared with other similar compounds, such as:

Imidazole: A simple imidazole ring without the benzoic acid moiety. It is widely used in various chemical and biological applications.

Benzoic Acid: A simple benzoic acid without the imidazole ring. It is commonly used as a preservative and in the synthesis of various organic compounds.

Imidazole-Substituted Benzoic Acids: Compounds with different substitution patterns on the benzoic acid moiety, which can exhibit different chemical and biological properties.

The uniqueness of this compound lies in its combined structure, which allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .

Activité Biologique

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (CAS No. 218131-32-9) is a compound characterized by an imidazole ring linked to a benzoic acid moiety. This structural configuration hints at significant biological activity, particularly in pharmacological applications. This article delves into the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁ClN₂O₂. The compound features:

- Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in drug design.

- Benzoic Acid Moiety : Contributes to the compound's acidity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. This allows for modulation of various biochemical pathways, which can lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies suggest that compounds with imidazole structures often possess antimicrobial properties. The specific activity of this compound against various bacterial strains remains an area for further exploration.

- Anticancer Potential : The compound's structural similarity to other known anticancer agents suggests potential efficacy in cancer treatment. Investigations into its cytotoxic effects on cancer cell lines are warranted .

- Neuropharmacological Effects : Similar imidazole derivatives have been noted for their interactions with serotonin receptors, indicating possible applications in treating mood disorders or migraine .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential against Gram-positive bacteria | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Neuropharmacological | Interaction with serotonin receptors |

Case Study: Antimicrobial Efficacy

A study conducted on various imidazole derivatives highlighted their antimicrobial properties. While specific data on this compound was limited, related compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties . Further testing is needed to quantify its Minimum Inhibitory Concentration (MIC) values.

Case Study: Neuropharmacological Applications

Research into imidazole-based compounds has shown promise in treating neurological disorders by acting as selective serotonin receptor antagonists. Given the structural characteristics of this compound, it may serve as a lead compound for developing new treatments for conditions such as migraines and schizophrenia .

Propriétés

IUPAC Name |

3-(imidazol-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13;/h1-6,8H,7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCNDYWVEAFCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594523 | |

| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218131-32-9 | |

| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.